molecular formula C18H16N2O2 B12292597 4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione

4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione

Cat. No.: B12292597
M. Wt: 292.3 g/mol
InChI Key: VLSKKLSMYZBDBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KCL 440 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagentsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of KCL 440 involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful control of reaction parameters and purification processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

KCL 440 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of KCL 440 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of KCL 440 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinolinone derivatives, while substitution reactions can produce a variety of analogs with different substituents on the aromatic ring .

Mechanism of Action

KCL 440 exerts its effects by inhibiting poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the repair of DNA damage. By inhibiting PARP-1, KCL 440 prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival . The molecular targets and pathways involved in the action of KCL 440 include the DNA damage response pathway and the regulation of cell death processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KCL 440

KCL 440 is unique due to its high potency and ability to penetrate the central nervous system. This makes it particularly valuable for studying neuroprotective effects and potential therapeutic applications in neurological disorders .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[4-[(dimethylamino)methyl]phenyl]isoquinoline-1,5-dione

InChI

InChI=1S/C18H16N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10H,11H2,1-2H3

InChI Key

VLSKKLSMYZBDBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=C3C(=O)C=CC=C3C(=O)N=C2

Origin of Product

United States

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